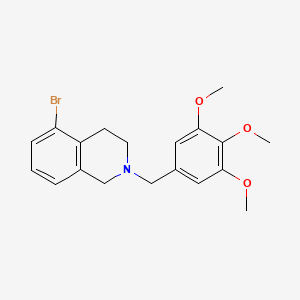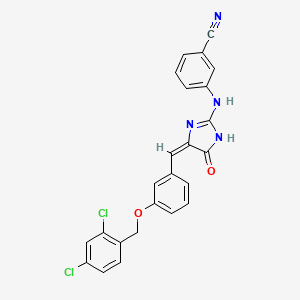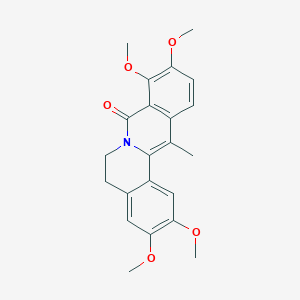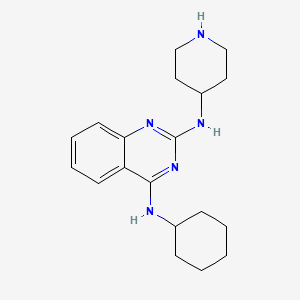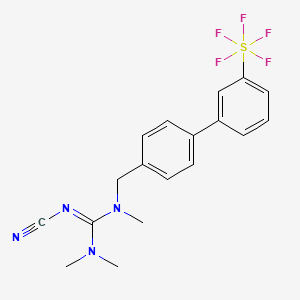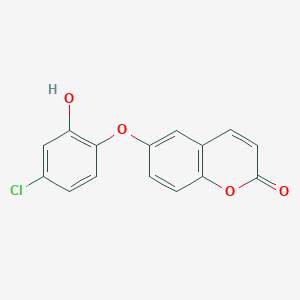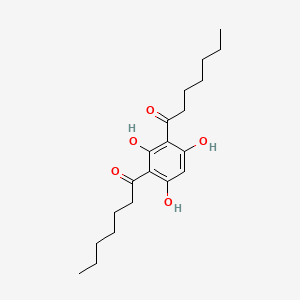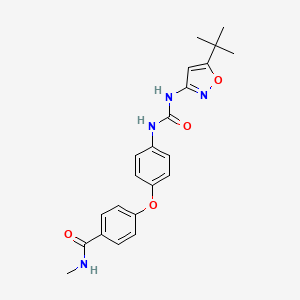
4-(4-(3-(5-tert-butylisoxazol-3-yl)ureido)phenoxy)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoinositide 3-kinase (PI3K) is a family of enzymes involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . These enzymes phosphorylate the 3’ position of the inositol ring in phosphatidylinositol (PtdIns) and its derivatives . PI3K is divided into three classes based on their structure and function: Class I, Class II, and Class III . Class I PI3Ks are further subdivided into Class IA and Class IB, which are involved in signaling pathways activated by cell surface receptors .
Preparation Methods
The preparation of PI3K inhibitors involves complex synthetic routes and reaction conditions. One common method involves the synthesis of ATP-competitive inhibitors, which target the ATP-binding site of the enzyme . For example, the synthesis of alpelisib, an FDA-approved PI3K inhibitor, involves multiple steps, including the formation of a pyrimidine core and subsequent functionalization to introduce various substituents . Industrial production methods for PI3K inhibitors typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PI3K undergoes various chemical reactions, including phosphorylation, which is its primary function . The enzyme catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) into phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) in vivo . This reaction is crucial for the activation of downstream signaling pathways involved in cell growth and survival . Common reagents used in these reactions include ATP and specific lipid substrates . The major products formed from these reactions are phosphorylated lipids, which act as second messengers in various signaling pathways .
Scientific Research Applications
PI3K has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, PI3K is a critical target due to its role in cell growth and survival . Inhibitors of PI3K are being developed and tested in clinical trials for their efficacy in treating various cancers, including breast cancer, colorectal cancer, and hematologic malignancies . In biology, PI3K is studied for its role in immune cell function and inflammation . In medicine, PI3K inhibitors are used to treat diseases characterized by abnormal cell growth and survival, such as cancer and autoimmune disorders . In industry, PI3K inhibitors are used in drug development and as research tools to study cellular signaling pathways .
Mechanism of Action
PI3K exerts its effects by phosphorylating the 3’ position of the inositol ring in phosphatidylinositol and its derivatives . This phosphorylation event generates second messengers that activate downstream signaling pathways, such as the PI3K/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway regulates various cellular processes, including cell growth, motility, survival, metabolism, and angiogenesis . PI3K inhibitors work by blocking the enzyme’s activity, thereby preventing the activation of these downstream pathways and inhibiting cell growth and survival .
Comparison with Similar Compounds
PI3K is unique compared to other similar compounds due to its specific role in phosphorylating the 3’ position of the inositol ring . Similar compounds include other lipid kinases, such as phosphatidylinositol 4-kinase (PI4K) and phosphatidylinositol 5-kinase (PI5K), which phosphorylate different positions on the inositol ring . Another similar compound is the mammalian target of rapamycin (mTOR), which is also involved in cellular signaling pathways but has different substrate specificity and regulatory mechanisms . PI3K’s unique ability to generate specific second messengers and its involvement in critical signaling pathways make it a valuable target for therapeutic intervention .
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenoxy]-N-methylbenzamide |
InChI |
InChI=1S/C22H24N4O4/c1-22(2,3)18-13-19(26-30-18)25-21(28)24-15-7-11-17(12-8-15)29-16-9-5-14(6-10-16)20(27)23-4/h5-13H,1-4H3,(H,23,27)(H2,24,25,26,28) |
InChI Key |
NXKWBJJZBYCQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


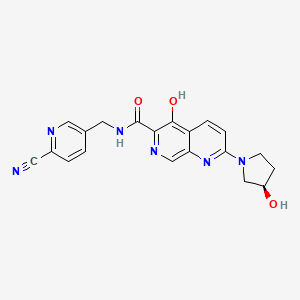
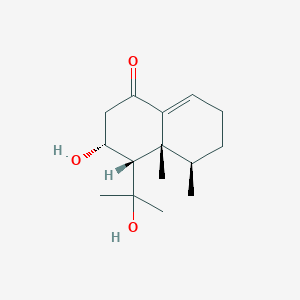
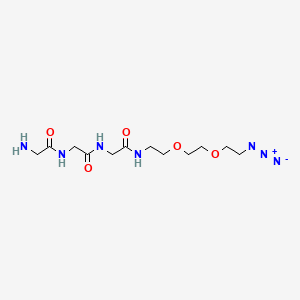
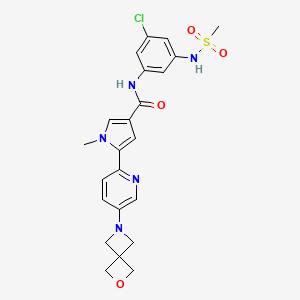
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
